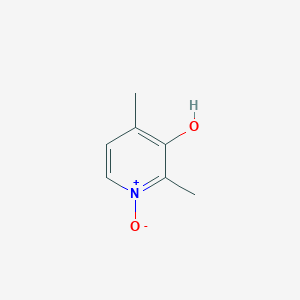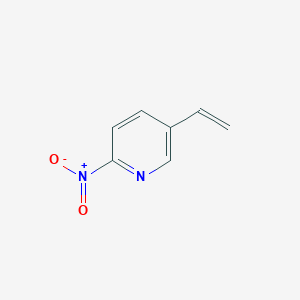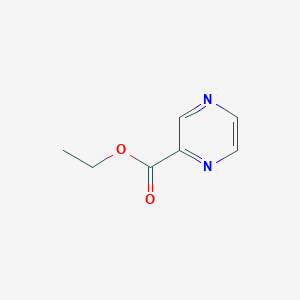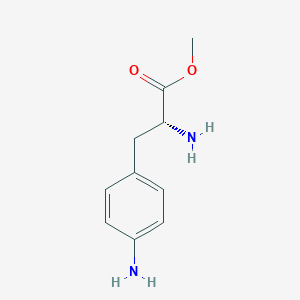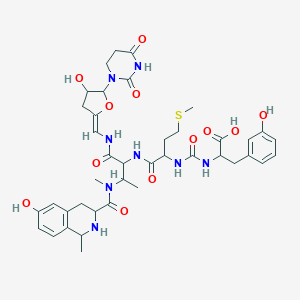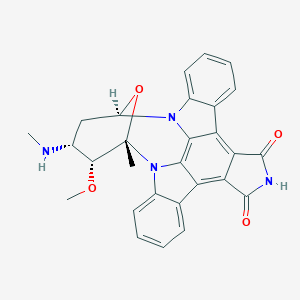
(2R)-(-)-Glycidyl tosylate
Overview
Description
®-Glycidyl tosylate is an organic compound that features a glycidyl group attached to a tosylate group. The glycidyl group is an epoxide, which is a three-membered cyclic ether, while the tosylate group is derived from p-toluenesulfonic acid. This compound is of interest due to its reactivity and utility in various chemical processes, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Glycidyl tosylate can be synthesized through the reaction of ®-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of ®-glycidol on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of ®-Glycidyl tosylate .
Industrial Production Methods
Industrial production of ®-Glycidyl tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Glycidyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making ®-Glycidyl tosylate susceptible to nucleophilic substitution reactions.
Ring-Opening Reactions: The epoxide ring in ®-Glycidyl tosylate can be opened by nucleophiles, leading to the formation of various products depending on the nucleophile used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar aprotic solvents like acetone or dimethyl sulfoxide are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the epoxide.
Major Products Formed
Nucleophilic Substitution: Products include alkyl halides, alkyl amines, and alkyl thiols.
Ring-Opening Reactions: Products vary based on the nucleophile but can include diols, halohydrins, and amino alcohols.
Scientific Research Applications
®-Glycidyl tosylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is utilized in the preparation of epoxy resins and other polymeric materials.
Bioconjugation: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of ®-Glycidyl tosylate involves its reactivity as an epoxide and a tosylate ester. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The tosylate group serves as a leaving group in substitution reactions, facilitating the formation of new bonds . These properties make ®-Glycidyl tosylate a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
®-Glycidyl mesylate: Similar to ®-Glycidyl tosylate but with a mesylate group instead of a tosylate group.
®-Glycidyl triflate: Contains a triflate group, which is an even better leaving group than tosylate.
Uniqueness
®-Glycidyl tosylate is unique due to the balance it offers between reactivity and stability. The tosylate group is a good leaving group, making it reactive enough for various chemical transformations, while still being stable under a range of conditions .
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150574 | |
| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113826-06-5 | |
| Record name | (R)-Glycidyl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113826-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl tosylate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranemethanol, 4-methylbenzenesulfonate, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL TOSYLATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-Glycidyl tosylate particularly useful in synthesizing chiral molecules?
A1: (R)-Glycidyl tosylate serves as a valuable starting material for synthesizing various enantiomerically pure compounds. Its appeal lies in its "doubly activated" nature – possessing both an epoxide ring and a tosylate group. This dual reactivity allows for sequential nucleophilic substitution reactions at both the C-1 and C-3 positions, enabling the introduction of diverse functionalities in a stereocontrolled manner [].
Q2: Can you provide an example of how (R)-Glycidyl tosylate is used in the synthesis of a specific class of compounds?
A2: (R)-Glycidyl tosylate acts as a key intermediate in synthesizing oxazolidinone antibacterials, a class of compounds exhibiting activity against drug-resistant Gram-positive bacteria []. Its use allows for a concise and efficient synthesis of the (S)-enantiomer of these antibacterials, which is crucial for their biological activity.
Q3: What are some challenges associated with using (R)-Glycidyl tosylate in organic synthesis?
A3: While highly versatile, utilizing (R)-Glycidyl tosylate requires careful consideration of regio- and stereochemical control during reactions. For instance, the presence of two electrophilic centers (C-1 and C-3) can lead to competing reaction pathways []. Careful selection of reagents, catalysts, and reaction conditions is essential to ensure the desired product formation with high selectivity.
Q4: Are there any specific examples of reactions where (R)-Glycidyl tosylate's reactivity has been successfully harnessed?
A4: (R)-Glycidyl tosylate exhibits excellent reactivity in various transformations. One example is its use in synthesizing optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine, a class of glycerophospholipids []. Another notable application is the synthesis of calix[4]arene and porphyrin derivatives tethering chiral five-membered cyclic carbonates []. Additionally, it has proven valuable in the total synthesis of natural products like amphidinolide P, showcasing its utility in constructing complex molecular architectures [].
Q5: Beyond the synthesis of complex organic molecules, are there other applications of (R)-Glycidyl tosylate?
A5: Yes, (R)-Glycidyl tosylate plays a crucial role in developing radiolabeled compounds for medical imaging. For example, it is used in synthesizing [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used to detect hypoxic cells in tumors and ischemic areas of the heart and brain []. This highlights its utility in diverse fields, including medicinal chemistry and radiopharmaceutical development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

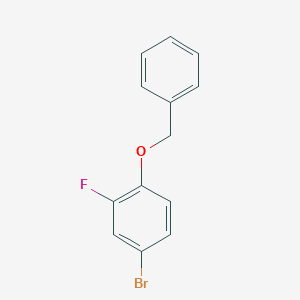
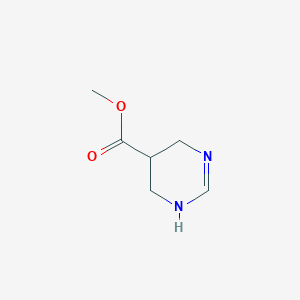
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
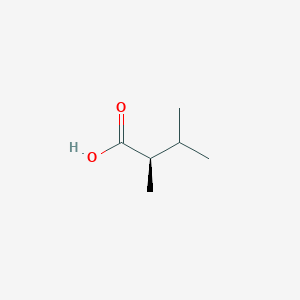
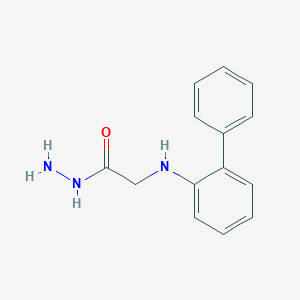
![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

